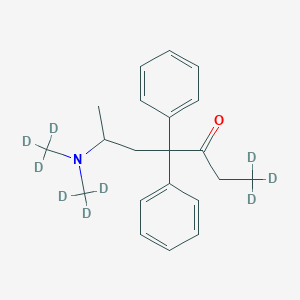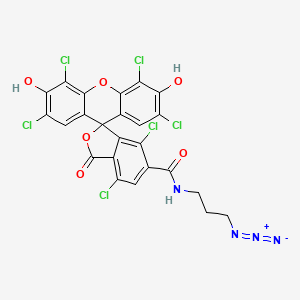
HEX azide, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEX azide, 6-isomer: is a hexachlorinated derivative of the fluorescent dye fluorescein. It features a terminal azide group, which allows it to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This compound is primarily used in research settings for labeling and tracking biological molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HEX azide, 6-isomer is synthesized through a series of chemical reactions starting from hexachlorofluoresceinThis is typically achieved by reacting hexachlorofluorescein with sodium azide under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. The compound is produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: HEX azide, 6-isomer primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient, selective, and produces stable triazole linkages .
Common Reagents and Conditions:
Reagents: Alkyne-containing molecules, copper catalysts (for copper-catalyzed azide-alkyne cycloaddition), or strain-promoted azide-alkyne cycloaddition reagents.
Major Products: The primary product of these reactions is a triazole-linked conjugate, which can be used for further applications in labeling and tracking biological molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: HEX azide, 6-isomer is used extensively in click chemistry for the synthesis of complex molecules. Its ability to form stable triazole linkages makes it valuable for constructing molecular architectures .
Biology: In biological research, this compound is used for labeling oligonucleotides and other biomolecules. This labeling is crucial for tracking and studying the behavior of these molecules in various biological processes .
Medicine: While direct medical applications are limited, the compound’s use in labeling and tracking can aid in the development of diagnostic tools and therapeutic agents .
Industry: In industrial settings, this compound is used for the development of fluorescent probes and dyes, which are essential in various analytical and diagnostic applications .
Wirkmechanismus
HEX azide, 6-isomer exerts its effects through the formation of stable triazole linkages via click chemistry. The azide group reacts with alkyne groups in the presence of a catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for labeling and tracking applications .
Vergleich Mit ähnlichen Verbindungen
VIC azide, 6-isomer: Another azide derivative used for labeling in PCR applications.
SIMA azide, 6-isomer: A dye with similar spectral properties but higher quantum yield.
Uniqueness: HEX azide, 6-isomer is unique due to its hexachlorinated structure, which provides distinct spectral properties. Its high efficiency and selectivity in click chemistry reactions make it a preferred choice for labeling and tracking applications .
Eigenschaften
Molekularformel |
C24H12Cl6N4O6 |
|---|---|
Molekulargewicht |
665.1 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C24H12Cl6N4O6/c25-10-4-7(22(37)32-2-1-3-33-34-31)15(28)14-13(10)23(38)40-24(14)8-5-11(26)18(35)16(29)20(8)39-21-9(24)6-12(27)19(36)17(21)30/h4-6,35-36H,1-3H2,(H,32,37) |
InChI-Schlüssel |
HGKPJGGICCDTJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)NCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15087303.png)
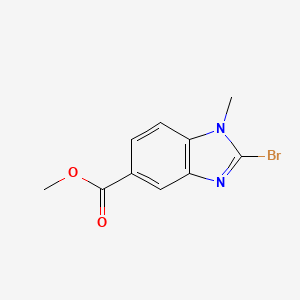
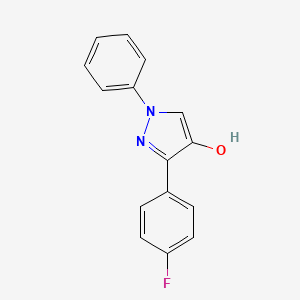
![2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B15087334.png)
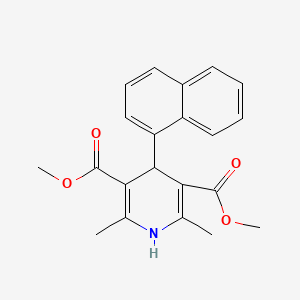
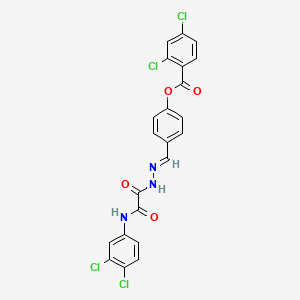
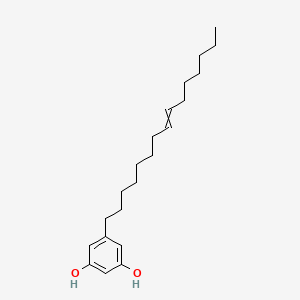
![2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087367.png)
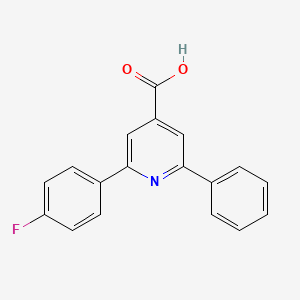
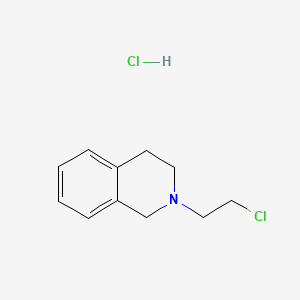
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15087386.png)
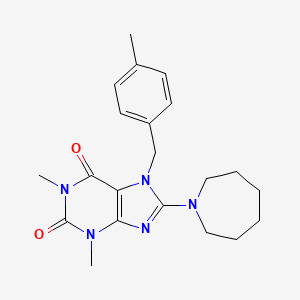
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15087400.png)
